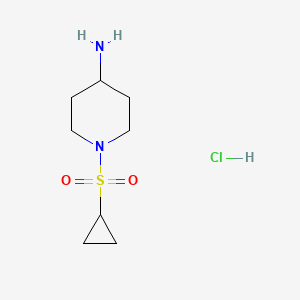

1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride

描述

1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is a piperidine-based sulfonamide derivative. Its molecular structure includes a cyclopropylsulfonyl group attached to the piperidine ring, with an amine group at the 4-position. This compound is typically synthesized via deprotection of Boc-protected intermediates using HCl gas, as demonstrated in analogous procedures for related piperidin-4-amine hydrochlorides .

化学反应分析

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the cyclopropylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions: Reagents such as triethylamine, pyridine, and various solvents like dichloromethane or acetonitrile are commonly used.

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

科学研究应用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

作用机制

The mechanism by which 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways and cellular processes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

相似化合物的比较

Structural and Functional Group Analysis

The following table compares key structural features and properties of 1-(cyclopropylsulfonyl)piperidin-4-amine hydrochloride with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Purity |

|---|---|---|---|---|---|

| This compound* | C₈H₁₅ClN₂O₂S | 214.71 (estimated) | Not explicitly listed | Cyclopropylsulfonyl, piperidine, amine | ≥95% (inferred) |

| 1-(Methylsulfonyl)piperidin-4-amine hydrochloride | C₆H₁₅ClN₂O₂S | 214.71 | 651057-01-1 | Methylsulfonyl, piperidine, amine | >95% |

| 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride | C₁₂H₁₆Cl₂N₂ | 263.18 | 1158497-67-6 | Chlorobenzyl, piperidine, amine | Not specified |

| 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride | C₁₂H₁₇Cl₂N₃O₂ | 306.19 | PK00255E-2 | Nitrobenzyl, piperidine, amine | Not specified |

| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | C₉H₁₆Cl₂N₄ | 267.16 | 1179369-48-2 | Pyrimidinyl, piperidine, amine | Not specified |

Notes:

Solubility and Stability

- This compound : Expected to exhibit moderate solubility in polar solvents (e.g., water, DMSO) due to the hydrophilic sulfonyl and amine groups. The cyclopropyl group may enhance lipophilicity compared to methylsulfonyl analogs .

- 1-(Methylsulfonyl)piperidin-4-amine hydrochloride : Highly soluble in water and common organic solvents; stable at room temperature when stored dry .

- 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride : Lower solubility in water due to the hydrophobic chlorobenzyl substituent .

生物活性

Overview

1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is a compound that has attracted attention for its potential therapeutic applications in various fields, particularly in medicinal chemistry. With a molecular formula of CHClNOS and a molecular weight of 240.75 g/mol, this compound is recognized for its unique structural properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and cellular pathways. It modulates the activity of various enzymes and receptors, which can lead to significant changes in cellular signaling and function. The exact mechanisms may vary depending on the specific biological context, but several studies have highlighted its role in:

- Inhibition of Cyclin-Dependent Kinases (CDKs): This compound has been studied as a potential inhibitor of CDK2, which is crucial in cell cycle regulation and is often implicated in cancer progression .

- Neuroprotective Effects: Research indicates that it may exhibit neuroprotective properties, making it a candidate for treating neurological disorders.

Antitumor Activity

This compound has shown promising results in preclinical studies regarding its anticancer potential. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes some key findings:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| OVCAR3 (ovarian cancer) | 1.61 ± 0.92 | Inhibition of CDK2 |

| Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Induction of apoptosis |

| HT29 (colon cancer) | 2.50 ± 0.85 | Cell cycle arrest via Rb phosphorylation |

These findings suggest that the compound's ability to inhibit CDK2 may lead to reduced proliferation and increased apoptosis in cancer cells.

Neuroprotective Effects

In addition to its antitumor activity, this compound has been investigated for its neuroprotective effects. Studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways related to neurodegeneration.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Study on Cancer Cell Lines:

-

Neuroprotection in Animal Models:

- In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.

准备方法

General Synthetic Strategy

The preparation of 1-(cyclopropylsulfonyl)piperidin-4-amine hydrochloride generally involves two key synthetic steps:

- Introduction of the cyclopropylsulfonyl group onto the piperidine nitrogen.

- Formation of the hydrochloride salt from the free amine.

The synthetic route typically starts from piperidin-4-amine or a suitably protected derivative.

Detailed Preparation Methods

Synthesis of 1-(Cyclopropylsulfonyl)piperidin-4-amine (Free Base)

Step 1: Preparation of Cyclopropylsulfonyl Chloride

- Cyclopropylsulfonyl chloride is prepared by chlorosulfonation of cyclopropane or by oxidation of cyclopropylsulfonyl derivatives.

- This intermediate acts as the sulfonylating agent.

Step 2: Sulfonylation of Piperidin-4-amine

- Piperidin-4-amine is reacted with cyclopropylsulfonyl chloride under basic conditions to form 1-(cyclopropylsulfonyl)piperidin-4-amine.

- Typical bases include triethylamine or sodium bicarbonate to neutralize HCl formed during the reaction.

- The reaction is carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity and minimize side reactions.

$$

\text{Piperidin-4-amine} + \text{Cyclopropylsulfonyl chloride} \xrightarrow[\text{Base}]{\text{DCM, 0–5 °C}} \text{1-(Cyclopropylsulfonyl)piperidin-4-amine}

$$

- The sulfonylation is selective for the nitrogen atom of the piperidine ring.

- Reaction monitoring is typically done by TLC or HPLC.

Formation of Hydrochloride Salt

- The free base 1-(cyclopropylsulfonyl)piperidin-4-amine is dissolved in an organic solvent such as ethyl acetate or isopropanol.

- Anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added to the solution under stirring.

- The hydrochloride salt precipitates out due to lower solubility, facilitating isolation by filtration.

- The salt is then dried under vacuum.

Experimental Data and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylation | Cyclopropylsulfonyl chloride, triethylamine, DCM, 0–5 °C, 2–4 h | 75–85 | High purity confirmed by NMR and LC-MS |

| Hydrochloride salt formation | HCl gas in ethyl acetate, room temp, 1 h | 90–95 | Crystalline hydrochloride salt obtained |

Analytical Characterization

- NMR Spectroscopy: Confirms the substitution pattern on the piperidine ring and the presence of the sulfonyl group.

- Mass Spectrometry: Molecular ion peak consistent with C8H16N2O2S.

- Melting Point: Hydrochloride salt typically exhibits a sharp melting point, indicative of purity.

- Elemental Analysis: Matches theoretical values for C, H, N, S, and Cl.

Literature and Patent Insights

- The patent WO2012170976A2 describes methods for preparing related sulfonylated piperidin-4-amines as intermediates for kinase inhibitors, including sulfonylation techniques similar to those described above.

- PubChem and ChEMBL databases provide molecular and structural data supporting the synthetic approach and confirm the molecular identity of the compound.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome | Comments |

|---|---|---|---|

| Cyclopropylsulfonyl chloride synthesis | Chlorosulfonation or oxidation of cyclopropane derivatives | Sulfonyl chloride intermediate | Requires careful handling due to reactivity |

| Sulfonylation of piperidin-4-amine | Piperidin-4-amine + cyclopropylsulfonyl chloride, base, DCM, 0–5 °C | 1-(Cyclopropylsulfonyl)piperidin-4-amine (free base) | High yield, selective N-sulfonylation |

| Hydrochloride salt formation | Free base + HCl gas or HCl solution, organic solvent | This compound | Facilitates purification and stability |

属性

IUPAC Name |

1-cyclopropylsulfonylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.ClH/c9-7-3-5-10(6-4-7)13(11,12)8-1-2-8;/h7-8H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFJUUCTOVLAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。